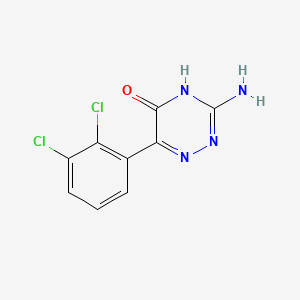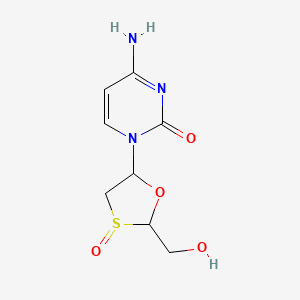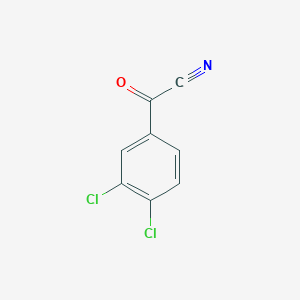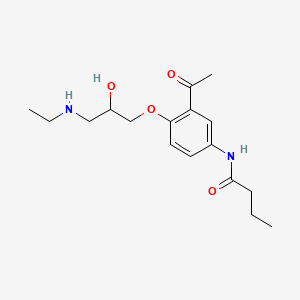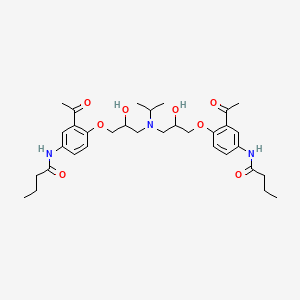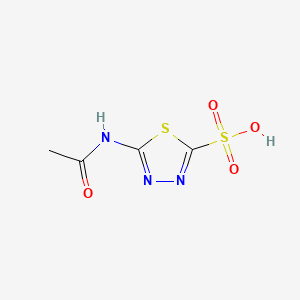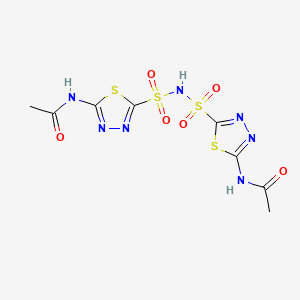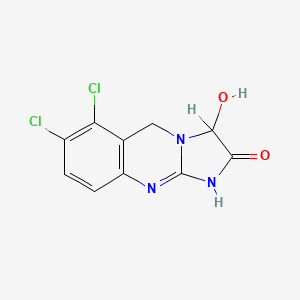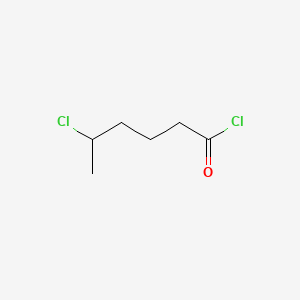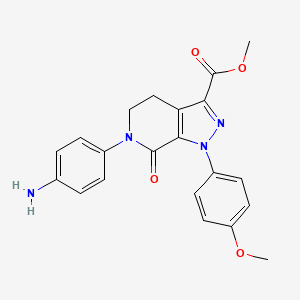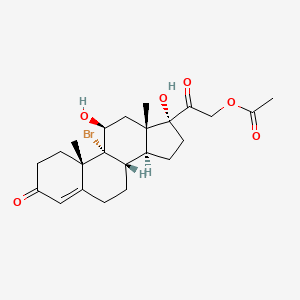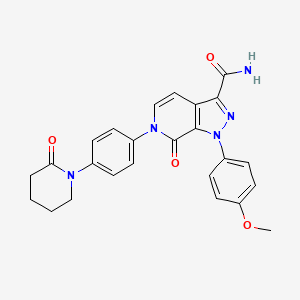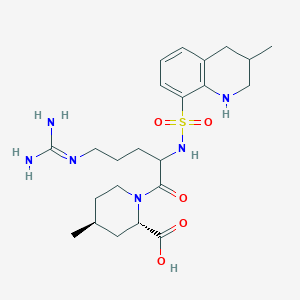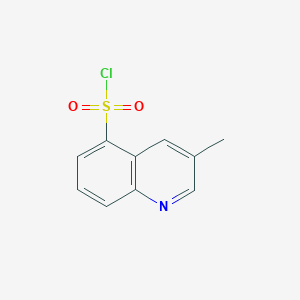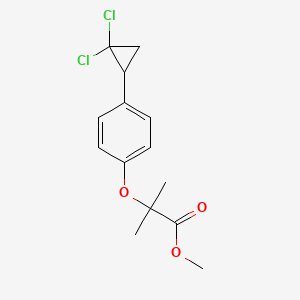
Ciprofibrate Impurity D
Descripción general
Descripción
Molecular Structure Analysis
Ciprofibrate Impurity D has a molecular formula of C14H16Cl2O3 and a molecular weight of 303.18 . Its IUPAC name is methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate .Physical And Chemical Properties Analysis
Ciprofibrate Impurity D is a synthetic compound with a molecular weight of 303.18 and a molecular formula of C14H16Cl2O3 . Further physical and chemical properties specific to Ciprofibrate Impurity D are not provided in the search results.Aplicaciones Científicas De Investigación
Impurity Characterization and Analysis
Impurity Profiles in Pharmaceuticals : A study by Trefi et al. (2007) investigated the impurity profile of ciprofloxacin formulations, emphasizing the importance of characterizing impurities in pharmaceuticals. Impurity profiling helps to ensure drug quality and safety.
Impurity Detection Techniques : Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are used for the analysis of impurities like Ciprofibrate Impurity D in pharmaceuticals. For instance, Matmour et al. (2021) used HPLC to analyze drug-related impurities in ciprofloxacin hydrochloride raw materials, demonstrating the role of analytical techniques in impurity characterization (Matmour et al., 2021).
Impurity Effects and Mechanisms
Peroxisome Proliferation : Ciprofibrate and its impurities can induce peroxisome proliferation, as observed in a study by Rao et al. (1988). This has implications for understanding the biological effects of drug impurities.
Lipid Modulation in Hyperlipoproteinemia : Ciprofibrate has been shown to modulate lipid profiles in hyperlipoproteinemia. A study by Guerin et al. (2003) highlights the potential effects of ciprofibrate and its impurities on lipid metabolism.
Impurity Management in Drug Formulation
Nanoparticle Encapsulation : Encapsulation of ciprofibrate in nanoparticles is explored for improving drug delivery and solubility. Correa et al. (2021) discuss the synthesis and characterization of ciprofibrate-loaded nanoparticles, indicating the role of impurities in drug formulation and delivery (Correa et al., 2021).
Pharmaceutical Purity Control : The control of impurities, including Ciprofibrate Impurity D, is crucial in pharmaceutical manufacturing. Rahul (2017) discusses the characterization of unspecified impurities in ciprofloxacin hydrochloride, highlighting the importance of maintaining purity in drug products (Rahul, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMIJFOKKANKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofibrate Impurity D | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

